3,5-Dichlorobenzenesulfonyl chloride

Description

The exact mass of the compound 3,5-Dichlorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dichlorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

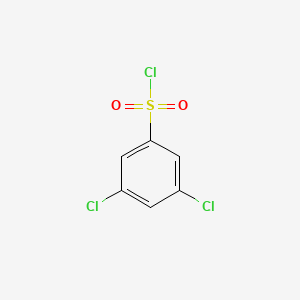

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSQINMKOSOUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334940 | |

| Record name | 3,5-Dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-21-5 | |

| Record name | 3,5-Dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorobenzenesulfonyl Chloride: Properties, Handling, and Application

This guide provides a comprehensive technical overview of 3,5-Dichlorobenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties to offer field-proven insights into its practical application, characterization, and the chemical principles governing its reactivity.

Core Molecular Profile and Physicochemical Properties

3,5-Dichlorobenzenesulfonyl chloride is a bifunctional aromatic compound featuring a highly reactive sulfonyl chloride group and a dichlorinated phenyl ring. This substitution pattern imparts specific chemical characteristics that are instrumental in its synthetic utility, particularly in the construction of sulfonamide linkages.

Key Identifiers and Structural Attributes

The fundamental identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 705-21-5 | [1][2] |

| Molecular Formula | C₆H₃Cl₃O₂S | [1][3] |

| Molecular Weight | 245.51 g/mol | [1] |

| IUPAC Name | 3,5-dichlorobenzene-1-sulfonyl chloride | [1] |

| SMILES | C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | [1] |

| InChI Key | RJSQINMKOSOUGT-UHFFFAOYSA-N | [4] |

Physical and Thermal Properties

The physical state of 3,5-Dichlorobenzenesulfonyl chloride—a low-melting solid—requires specific handling considerations in a laboratory setting. It can be dispensed as a solid powder or gently melted for transfer as a liquid, provided anhydrous conditions are maintained.

| Property | Value | Comments and Field Insights | Source(s) |

| Physical Appearance | White to pale yellow or beige crystalline solid/powder. | Color may vary slightly between batches but should be free of significant discoloration, which could indicate decomposition. | [3][5] |

| Melting Point | 32-35 °C (lit.) | The low melting point means it may be liquid in warmer laboratory environments. It is often supplied as a fused solid in the bottle. | [3][4] |

| Boiling Point | 83-84 °C at 0.1 mmHg | High vacuum distillation is required to prevent decomposition at higher temperatures. Not recommended for routine purification in a non-specialized lab. | [3] |

| Solubility | Soluble in Toluene, DMSO, Acetonitrile, Dichloromethane (DCM), THF. | Quantitative solubility data is not widely published, but it is readily soluble in common anhydrous organic solvents used for synthesis. | [6] |

| Stability | Moisture-sensitive. Stable under inert, dry conditions. | The primary degradation pathway is hydrolysis of the sulfonyl chloride moiety. Strict moisture exclusion is paramount for successful reactions and long-term storage. | [3][6] |

Spectroscopic Characterization: A Validating System

Proper characterization is the cornerstone of scientific integrity. For a reagent like 3,5-Dichlorobenzenesulfonyl chloride, a combination of NMR, IR, and MS provides a robust fingerprint to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not consistently published in databases, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecule's C₂ᵥ symmetry and established principles of substituent effects.

-

¹H NMR Analysis: The symmetry of the 3,5-dichloro substitution pattern renders the two protons at the 2- and 6-positions chemically equivalent, as is the single proton at the 4-position. This results in a simplified aromatic region.

-

δ ~ 7.9-8.1 ppm (d, 2H): Expected for the two protons ortho to the electron-withdrawing -SO₂Cl group (H-2, H-6). They would appear as a doublet due to coupling with H-4.

-

δ ~ 7.7-7.8 ppm (t, 1H): Expected for the single proton para to the -SO₂Cl group (H-4). It would appear as a triplet due to coupling with the two equivalent ortho protons.

-

-

¹³C NMR Analysis: The symmetry results in four distinct signals in the aromatic region.

-

δ ~ 145-147 ppm (C-1): The ipso-carbon directly attached to the sulfonyl group, significantly deshielded.

-

δ ~ 136-138 ppm (C-3, C-5): The two equivalent carbons bearing the chlorine atoms.

-

δ ~ 134-135 ppm (C-4): The carbon para to the sulfonyl group.

-

δ ~ 128-130 ppm (C-2, C-6): The two equivalent carbons ortho to the sulfonyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1380-1390 | S=O Asymmetric Stretch | Confirmatory. A strong, sharp band that is a hallmark of the sulfonyl chloride functional group. |

| ~1170-1190 | S=O Symmetric Stretch | Confirmatory. A second strong, sharp band, which, together with the asymmetric stretch, provides definitive evidence for the -SO₂Cl moiety. |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |

| ~1570, ~1450 | Aromatic C=C Stretch | Characteristic ring skeletal vibrations. |

| ~800-900 | C-Cl Stretch / C-H Out-of-Plane Bend | The C-Cl stretch is often weak, but this region will show bands related to the substitution pattern of the aromatic ring. |

Source: Analysis based on data from PubChem and general principles of IR spectroscopy.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides crucial information on the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): The spectrum will exhibit a characteristic cluster of peaks for the molecular ion around m/z 244, 246, 248, and 250 . This pattern is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The presence of three chlorine atoms creates a distinctive M, M+2, M+4, M+6 pattern, which is a powerful tool for confirming the molecular formula.

-

Key Fragments:

-

m/z 209 ([M-Cl]⁺): Loss of the chlorine atom from the sulfonyl chloride group is a common fragmentation pathway.

-

m/z 145 ([C₆H₃Cl₂]⁺): Loss of the entire -SO₂Cl group results in the dichlorophenyl cation, which is often a major peak.

-

Core Application: Synthesis of Sulfonamides

The primary utility of 3,5-Dichlorobenzenesulfonyl chloride is as an electrophile for the synthesis of 3,5-dichlorophenyl sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents.[7]

Reaction Mechanism and Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. A base is essential to the success of the reaction.

Caption: Workflow for Sulfonamide Synthesis.

-

Why a Base is Required: The reaction liberates one equivalent of hydrochloric acid (HCl). Without a base (such as pyridine or triethylamine), the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. The base acts as an acid scavenger, ensuring the amine remains active.

Self-Validating Experimental Protocol

This protocol describes a robust, general procedure for the synthesis of a sulfonamide from a primary or secondary amine.

Materials:

-

3,5-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.

-

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, minimizes side reactions, and improves selectivity.

-

-

Sulfonyl Chloride Addition: Dissolve 3,5-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acidic species), and brine.

-

Self-Validation: Each wash step removes specific impurities, and the separation of clear aqueous and organic layers confirms the removal process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Relevance in Drug Discovery and Development

The 3,5-dichlorophenylsulfonamide scaffold is a valuable building block in modern medicinal chemistry. The chlorine atoms can modulate lipophilicity, metabolic stability, and engage in specific halogen bonding interactions within a target protein's active site.

A prominent example of the type of complex molecule where this chemistry is crucial is in the synthesis of Venetoclax , a first-in-class BCL-2 inhibitor used to treat certain types of leukemia.[8][9] While various synthetic routes exist, many rely on the coupling of a sulfonyl chloride intermediate with a complex amine to form a critical sulfonamide bond late in the synthesis.[10][11] The reaction described above is fundamental to accessing the key sulfonamide-containing fragments required for such advanced therapeutic agents.

Furthermore, studies have demonstrated that N-aryl sulfonamides bearing the 3,5-dichloro substitution pattern can possess intrinsic biological activity, including anticancer properties.[7][12] The ability to readily synthesize a library of these compounds using 3,5-Dichlorobenzenesulfonyl chloride makes it an indispensable tool for lead discovery and optimization campaigns.

Safety and Handling

Hazard Profile: 3,5-Dichlorobenzenesulfonyl chloride is classified as a corrosive solid (UN 1759, Hazard Class 8).[3] It causes severe skin burns and eye damage.[5]

-

Handling: Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Argon) in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[3][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.

References

- Tong X, Tao Q, Liu F, Tang F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2): 116-121.

- Google Patents. (2018).

- ACS Publications. (2019).

- Royal Society of Chemistry. (2018).

- PubMed. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor.

- Patsnap. (Date not available).

-

ChemBK. (2024). 3,5-Dichlorobenzenesulfonyl chloride. Available at: [Link]

- ChemicalBook. (Date not available). 3,5-Dichlorobenzoyl chloride(2905-62-6) 1H NMR spectrum.

-

PubChem. (Date not available). 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388. Available at: [Link]

- Santa Cruz Biotechnology. (Date not available). 3,5-Dichlorobenzenesulfonyl chloride | CAS 705-21-5.

- ChemicalBook. (Date not available).

- ResearchGate. (2017). Synthesis of 3,5-dichlorobenzoyl chloride.

- ResearchGate. (2017). 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide.

- National Center for Biotechnology Information. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide.

- Thermo Fisher Scientific. (Date not available). 3,5-Dichlorobenzenesulfonyl chloride, 97%.

- MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity.

- National Center for Biotechnology Information. (2009). N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide.

- National Center for Biotechnology Information. (2011). 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide.

- ChemicalBook. (2025). 3,5-Dichlorobenzenesulfonyl chloride | 705-21-5.

- ECHEMI. (Date not available). 705-21-5, 3,5-Dichlorobenzenesulfonylchloride Formula.

Sources

- 1. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,5-Dichlorobenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 4. 3,5-Dichlorobenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]

- 9. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

3,5-Dichlorobenzenesulfonyl chloride CAS number 705-21-5

An In-depth Technical Guide to 3,5-Dichlorobenzenesulfonyl Chloride (CAS 705-21-5)

Foreword

Welcome to a comprehensive technical examination of 3,5-Dichlorobenzenesulfonyl chloride. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive guide that integrates fundamental chemical principles with practical, field-proven applications. This document is designed for the discerning researcher, scientist, and drug development professional who requires a deep, causal understanding of this versatile reagent. We will explore its core properties, reactivity, synthesis protocols, and critical safety considerations, moving beyond simple data points to reveal the logic that underpins its utility in modern organic and medicinal chemistry.

Section 1: Core Characteristics and Physicochemical Profile

3,5-Dichlorobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, primarily valued as a precursor for introducing the 3,5-dichlorobenzenesulfonyl moiety into target molecules.[1] Its chemical identity is defined by a benzene ring substituted with two chlorine atoms at the meta positions and a sulfonyl chloride functional group. This specific substitution pattern imparts unique electronic and steric properties that are instrumental in modulating the biological activity and pharmacokinetic profiles of derivative compounds, particularly in the realm of drug discovery.[2]

The compound presents as a white to off-white solid at room temperature, with a distinct melting point range that facilitates its handling as a neat substance.[3][4][5] It is sensitive to moisture, a critical handling parameter that dictates its storage and reaction conditions to prevent hydrolysis of the reactive sulfonyl chloride group.[4][5]

Table 1: Physicochemical and Spectroscopic Data Summary

| Property | Value | Source(s) |

| CAS Number | 705-21-5 | [3][4] |

| Molecular Formula | C₆H₃Cl₃O₂S | [1][5] |

| Molecular Weight | 245.51 g/mol | [1] |

| Appearance | Solid | [3][4] |

| Melting Point | 32-35 °C (lit.) | [3][5] |

| Boiling Point | 83-84 °C at 0.1 mmHg | [3] |

| InChI Key | RJSQINMKOSOUGT-UHFFFAOYSA-N | [1] |

| SMILES String | Clc1cc(Cl)cc(c1)S(Cl)(=O)=O | [1] |

| IR Spectroscopy | Strong, characteristic S=O stretching bands at ~1370-1410 cm⁻¹ and ~1166-1204 cm⁻¹ | [6] |

| ¹H NMR Spectroscopy | Aromatic region: Two distinct signals corresponding to the three aromatic protons. | [7][8] |

| Mass Spectrometry | Characteristic isotopic pattern for three chlorine atoms. | [6] |

Section 2: Reactivity Profile and Synthetic Utility

The utility of 3,5-Dichlorobenzenesulfonyl chloride is dominated by the electrophilic nature of its sulfur atom. This makes it an excellent substrate for nucleophilic attack, a characteristic that is the cornerstone of its application in synthesis.

Primary Application: Sulfonamide Synthesis

The reaction between a sulfonyl chloride and a primary or secondary amine is the most robust and widely employed method for synthesizing sulfonamides.[9] This reaction class is of paramount importance in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2]

Mechanism and Rationale: The synthesis proceeds via a classical nucleophilic substitution pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.[2][10] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation and deactivation of the starting amine. For this reason, a non-nucleophilic base, such as pyridine or triethylamine, is almost invariably included in the reaction mixture.[2][11]

Sources

- 1. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. chembk.com [chembk.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 3,5-Dibromobenzenesulfonylchloride(39213-20-2) 1H NMR [m.chemicalbook.com]

- 8. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cbijournal.com [cbijournal.com]

molecular weight of 3,5-Dichlorobenzenesulfonyl chloride

An In-Depth Technical Guide to 3,5-Dichlorobenzenesulfonyl Chloride: Properties, Handling, and Synthetic Applications

Introduction

3,5-Dichlorobenzenesulfonyl chloride is a vital organic compound extensively utilized by researchers and drug development professionals as a reactive building block in organic synthesis.[1] With the chemical formula C₆H₃Cl₃O₂S, its structure is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a sulfonyl chloride functional group.[2][3] This substitution pattern provides a unique electronic and steric profile, making it a valuable reagent for creating diverse compound libraries. Its primary application lies in the synthesis of sulfonamides, a cornerstone pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and a detailed examination of its application in synthetic chemistry.

Physicochemical Properties

The fundamental properties of 3,5-Dichlorobenzenesulfonyl chloride are summarized below. These data are critical for designing experiments, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | References |

| Molecular Weight | 245.51 g/mol | [2][3] |

| Molecular Formula | C₆H₃Cl₃O₂S | [2][6][7] |

| CAS Number | 705-21-5 | [2][6][7][8] |

| Appearance | White to pale brown/yellow solid; may appear as a beige low-melting solid or fused crystals. | [2][6][7] |

| Melting Point | 32-35 °C | [1][2][9] |

| Boiling Point | 83-84 °C at 0.1 mmHg | [2][6] |

| Density | ~1.6 g/cm³ | [6] |

| IUPAC Name | 3,5-dichlorobenzene-1-sulfonyl chloride | [7][10] |

| SMILES | ClC1=CC(=CC(Cl)=C1)S(Cl)(=O)=O | [7][10] |

Safety, Handling, and Storage

Due to its reactive and corrosive nature, strict adherence to safety protocols is mandatory when handling 3,5-Dichlorobenzenesulfonyl chloride.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a corrosive solid that causes severe skin burns and eye damage (H314).[6][10] It is also moisture-sensitive, reacting with water to release corrosive hydrogen chloride gas.[2][8]

-

GHS Classification: Skin Corrosion, Category 1B.[10]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[2]

-

Respiratory Protection: If dust is generated, use a full-face particle respirator (type N100 or P3).[2]

-

Storage and Incompatibilities

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The compound is moisture-sensitive and should be protected from humidity.[2][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and moisture/water.[2]

First Aid Measures

-

General Advice: In case of exposure, consult a physician immediately and show them the Safety Data Sheet (SDS).[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Core Reactivity and Synthetic Utility: The Synthesis of Sulfonamides

The primary utility of 3,5-Dichlorobenzenesulfonyl chloride stems from the high electrophilicity of its sulfur atom. This makes it an excellent substrate for nucleophilic substitution reactions, most notably with primary and secondary amines to form sulfonamides.[4][5]

Mechanism of Sulfonamide Formation

The reaction proceeds via a classical nucleophilic substitution mechanism:

-

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating the chloride ion as a leaving group.

-

Deprotonation: A base, typically a non-nucleophilic amine like triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

The use of a base is critical, as the HCl generated would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Synthesis of an N-Substituted-3,5-dichlorobenzenesulfonamide

This protocol provides a robust, self-validating method for synthesizing sulfonamides, a process central to many drug discovery programs.[4]

Materials

-

3,5-Dichlorobenzenesulfonyl chloride (1.0 equivalent)

-

Primary or Secondary Amine (1.1 equivalents)

-

Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 equivalents)[4]

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. The use of an ice bath is crucial to control the initial exotherm of the reaction.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 3,5-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. Dropwise addition prevents a rapid temperature increase and minimizes side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.[4]

-

Monitoring: The reaction's progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed. This provides a self-validating checkpoint before proceeding to workup.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

-

Separate the organic layer after each wash.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Characterization

The identity and purity of 3,5-Dichlorobenzenesulfonyl chloride and its synthesized derivatives must be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and purity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the S=O stretches in the sulfonyl chloride or sulfonamide.

Conclusion

3,5-Dichlorobenzenesulfonyl chloride is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its well-defined reactivity, particularly in the synthesis of sulfonamides, makes it an indispensable tool for drug discovery professionals. While its corrosive nature demands rigorous safety precautions, a thorough understanding of its properties and a systematic approach to its handling allow for its effective and safe application in the laboratory.

References

- 3,5-Dichlorobenzenesulfonyl chloride - Safety Data Sheet. (n.d.). ChemicalBook.

- 3,5-Dichlorobenzenesulfonylchloride Formula. (n.d.). ECHEMI.

- 3,5-Dichlorobenzenesulfonyl Chloride, 25G. (n.d.). Lab Pro Inc.

- 3,5-Dichlorobenzenesulfonyl chloride, 97%. (n.d.). Thermo Scientific Chemicals.

- 3,5-Dichlorobenzenesulfonyl chloride 97%. (n.d.). Sigma-Aldrich.

- 3,5-Dichlorobenzenesulfonyl chloride 97%. (n.d.). Sigma-Aldrich.

- 3,5-Dichlorobenzenesulfonyl chloride. (n.d.). Santa Cruz Biotechnology.

- 3,5-Dichlorobenzenesulfonyl chloride. (n.d.). PubChem.

- Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. (n.d.). Benchchem.

- 3,5-Dichlorobenzenesulfonyl chloride. (2024). ChemBK.

- 3,5-Dichlorobenzenesulfonyl chloride. (n.d.). ChemicalBook.

- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.

Sources

- 1. chembk.com [chembk.com]

- 2. 3,5-Dichlorobenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 3,5-Dichlorobenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. labproinc.com [labproinc.com]

- 9. 3,5-Dichlorobenzenesulfonyl chloride | 705-21-5 [chemicalbook.com]

- 10. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Dichlorobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

This guide provides a detailed technical overview of 3,5-dichlorobenzenesulfonyl chloride, a crucial reagent in contemporary organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, spectroscopic characteristics, and predictable reactivity patterns. A significant focus is placed on its strategic application in the synthesis of targeted therapeutics, particularly as a foundational scaffold for sulfonamide-based enzyme inhibitors. This document furnishes researchers, scientists, and drug development professionals with field-tested protocols for sulfonamide synthesis, an exploration of the underlying reaction mechanisms, and the necessary data to effectively and safely utilize this versatile chemical building block.

Introduction: The Strategic Advantage of the 3,5-Dichloro Substitution Pattern

In the landscape of drug discovery, the incorporation of halogen atoms, particularly chlorine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. 3,5-Dichlorobenzenesulfonyl chloride stands out as a premier reagent in this context. The two chlorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect, which significantly enhances the electrophilicity of the sulfonyl chloride functional group. This heightened reactivity facilitates efficient coupling with a diverse array of nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages.

The resultant 3,5-dichlorobenzenesulfonamide core is a privileged motif in medicinal chemistry. The symmetrically placed chlorine atoms can occupy hydrophobic pockets within protein active sites, contributing to enhanced binding affinity. Furthermore, these positions are often sterically hindered from enzymatic attack, thereby improving the metabolic stability of the parent molecule. This confluence of properties has cemented the role of 3,5-dichlorobenzenesulfonyl chloride in the synthesis of numerous biologically active compounds. This guide aims to provide the essential knowledge base for leveraging this potent synthetic tool.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectroscopic data is a prerequisite for its effective use in a laboratory setting.

Core Properties

The fundamental physicochemical properties of 3,5-Dichlorobenzenesulfonyl chloride are cataloged below. This information is vital for accurate measurements, reaction setup, purification strategies, and safe handling.

| Property | Value | Source |

| Chemical Formula | C₆H₃Cl₃O₂S | [1][2][3] |

| Molecular Weight | 245.51 g/mol | [1][2][3][4] |

| CAS Number | 2905-25-1 | [1][5] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 53-55 °C | [1] |

| Boiling Point | 153 °C @ 15 mmHg | [1] |

| Density | 1.695 g/cm³ | [1] |

Spectroscopic Signature

Spectroscopic analysis is indispensable for the verification of identity and assessment of purity for 3,5-Dichlorobenzenesulfonyl chloride. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is distinguished by its simplicity, a direct consequence of the molecule's C₂ᵥ symmetry. It typically displays a triplet for the single proton at the C4 position (H-4), with a small meta-coupling constant (J ≈ 1.9 Hz). The two chemically equivalent protons at the C2 and C6 positions appear as a doublet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit four distinct signals, corresponding to the unique carbon environments: C-1 (the ipso-carbon bonded to the SO₂Cl group), C-3/C-5 (the carbons bearing the chlorine atoms), C-2/C-6, and C-4.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the presence of the sulfonyl chloride functional group. Strong, characteristic absorption bands for the S=O stretching vibrations are observed, typically in the regions of 1380-1370 cm⁻¹ (asymmetric stretch) and 1180-1170 cm⁻¹ (symmetric stretch).[6] Additional absorptions corresponding to C-Cl stretching and aromatic C-H and C=C vibrations are also present.

-

Mass Spectrometry (MS): The mass spectrum will display a highly characteristic isotopic pattern for the molecular ion peak. This pattern arises from the statistical distribution of the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) within the three chlorine atoms of the molecule, providing a powerful confirmation of the compound's elemental composition.

Reactivity and Mechanistic Insights

The synthetic utility of 3,5-Dichlorobenzenesulfonyl chloride is overwhelmingly dictated by the pronounced electrophilicity of the sulfur atom within the sulfonyl chloride moiety, rendering it highly susceptible to nucleophilic attack.

Sulfonamide Formation: The Signature Reaction

The reaction of 3,5-Dichlorobenzenesulfonyl chloride with primary or secondary amines to yield the corresponding sulfonamides is its most ubiquitous and valuable transformation. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to scavenge the hydrogen chloride (HCl) byproduct.

Mechanism: The reaction proceeds through a nucleophilic substitution pathway at the sulfur center. The nitrogen atom of the amine attacks the electrophilic sulfur atom, forming a transient, high-energy pentacoordinate intermediate. This intermediate then rapidly collapses, expelling the chloride ion as a good leaving group, to furnish the thermodynamically stable sulfonamide product. The base is critical for neutralizing the generated HCl, preventing the protonation and deactivation of the starting amine.

Caption: Mechanism of Sulfonamide Synthesis.

Experimental Protocols: A Practical Framework

This section provides a robust, step-by-step protocol for a standard sulfonamide synthesis utilizing 3,5-Dichlorobenzenesulfonyl chloride. This protocol is designed as a self-validating workflow with integrated checkpoints for monitoring reaction progress and ensuring product purity.

Synthesis of N-(4-methoxyphenyl)-3,5-dichlorobenzenesulfonamide

This protocol details the reaction between 3,5-Dichlorobenzenesulfonyl chloride and p-anisidine, a common synthetic transformation.

Materials:

-

3,5-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

p-Anisidine (1.05 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for flash column chromatography

-

Eluent system (e.g., Hexanes/Ethyl Acetate)

Experimental Workflow Visualization:

Caption: Experimental Workflow for Sulfonamide Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.05 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.

-

Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. This is essential for controlling the exothermic nature of the reaction.

-

Reagent Addition: In a separate flask, dissolve 3,5-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Let the reaction stir for 2-6 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent (3,5-Dichlorobenzenesulfonyl chloride).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is then purified by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(4-methoxyphenyl)-3,5-dichlorobenzenesulfonamide.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical methods (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Applications in Drug Discovery and Development

The 3,5-dichlorobenzenesulfonamide scaffold is a privileged structure found in a wide array of therapeutic agents, highlighting its importance in medicinal chemistry.

-

Enzyme Inhibition: This moiety is frequently employed in the design of enzyme inhibitors. The sulfonamide group can chelate metal ions (e.g., zinc) in the active sites of metalloenzymes, while the dichlorophenyl ring can establish favorable hydrophobic and van der Waals interactions.

-

Receptor Antagonism/Agonism: The scaffold serves as a versatile template for the development of receptor modulators. The substitution pattern on the phenyl ring can be tailored to achieve high affinity and selectivity for specific receptor subtypes.

-

Antimicrobial Agents: Building upon the historical success of sulfa drugs, the 3,5-dichloro substitution pattern has been explored to enhance the potency and spectrum of activity of novel antibacterial and antifungal compounds.

Safety and Handling

3,5-Dichlorobenzenesulfonyl chloride is classified as a corrosive and moisture-sensitive material. It is imperative to handle this reagent using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. In the event of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. Due to its reactivity with water to form corrosive hydrochloric acid, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

3,5-Dichlorobenzenesulfonyl chloride is an indispensable reagent for the modern synthetic and medicinal chemist. Its well-defined reactivity, particularly in the robust formation of sulfonamides, combined with the advantageous physicochemical properties it imparts to target molecules, has solidified its role in the synthesis of complex molecular architectures and the discovery of new therapeutic agents. A comprehensive understanding of its properties, reactivity, and handling protocols, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

ChemBK. (n.d.). 3,5-Dichlorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. 3,5-Dichlorobenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichlorobenzenesulfonyl chloride 97 705-21-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Solubility of 3,5-Dichlorobenzenesulfonyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-dichlorobenzenesulfonyl chloride, a pivotal reagent in the synthesis of novel pharmaceutical compounds and other specialty chemicals. An understanding of its solubility is paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe handling and storage. This document delineates the theoretical underpinnings of its solubility, offers a qualitative solubility profile, furnishes detailed experimental protocols for precise quantitative measurement, and presents a logical workflow for solvent selection in synthetic applications.

Core Concepts: Molecular Structure and its Influence on Solubility

3,5-Dichlorobenzenesulfonyl chloride is a crystalline solid at ambient temperature, with a melting point in the range of 32-35 °C.[1] Its molecular structure, featuring a dichlorinated benzene ring and a highly polar sulfonyl chloride functional group, dictates its solubility behavior. The fundamental principle of "like dissolves like" provides a foundational framework for predicting its solubility. The presence of the polar sulfonyl chloride moiety suggests solubility in polar organic solvents, while the dichlorophenyl group imparts a degree of nonpolar character, allowing for some interaction with less polar environments.

A critical consideration is the high reactivity of the sulfonyl chloride group. This electrophilic center is susceptible to nucleophilic attack, particularly from protic solvents such as water and alcohols, leading to solvolysis and the formation of the corresponding sulfonic acid or sulfonate esters.[2][3][4] This reactivity profile necessitates careful solvent selection, especially for long-term storage or for reactions where the integrity of the sulfonyl chloride is crucial. The compound is noted to be moisture-sensitive.[1]

Predicted Solubility Profile of 3,5-Dichlorobenzenesulfonyl Chloride

While exhaustive quantitative solubility data for 3,5-dichlorobenzenesulfonyl chloride is not extensively documented in publicly available literature, a qualitative and predictive solubility profile can be constructed based on its structural attributes and the known behavior of analogous sulfonyl chlorides.

Table 1: Predicted Qualitative Solubility of 3,5-Dichlorobenzenesulfonyl Chloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |

| Aprotic Polar Solvents | Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high polarity and are aprotic, making them excellent candidates for dissolving 3,5-dichlorobenzenesulfonyl chloride without inducing chemical degradation. They can effectively solvate the polar sulfonyl chloride group. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to dissolve the solute, and their aprotic nature ensures its stability. They are commonly employed as reaction media for sulfonyl chlorides. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are relatively polar and aprotic, offering good solvating power for 3,5-dichlorobenzenesulfonyl chloride. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Aromatic Hydrocarbons | Toluene | Moderate | One source explicitly states solubility in Toluene.[1] While largely nonpolar, the polarizability of the aromatic ring can interact favorably with the dichlorophenyl moiety of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents are expected to be effective. However, under basic conditions, the potential for enolate formation could introduce unwanted side reactions. |

| Esters | Ethyl Acetate | Moderate | As a moderately polar aprotic solvent, ethyl acetate represents a viable option for dissolving 3,5-dichlorobenzenesulfonyl chloride. |

| Alkanes | Hexane, Heptane | Low | The nonpolar nature of alkane solvents makes them poor choices for solvating the polar sulfonyl chloride group, resulting in low solubility. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Soluble (with reaction) | While these polar solvents can dissolve the compound, they are also nucleophiles that will readily react with the sulfonyl chloride group, leading to its decomposition.[2][3][4] Their use should be avoided unless solvolysis is the intended reaction. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols provide step-by-step methodologies for both qualitative and quantitative solubility determination.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of 3,5-dichlorobenzenesulfonyl chloride.

Caption: A logical workflow for the systematic determination of solubility.

Protocol for Qualitative Solubility Assessment

This method provides a rapid and material-sparing approach to estimate solubility in various solvents.

Materials:

-

3,5-Dichlorobenzenesulfonyl chloride

-

A selection of anhydrous organic solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethyl Acetate, Hexane)

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Controlled temperature environment (e.g., lab bench at ambient temperature)

Procedure:

-

Add approximately 20-30 mg of 3,5-dichlorobenzenesulfonyl chloride to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid shows no apparent dissolution.

-

-

Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol details a reliable method for quantifying the solubility of 3,5-dichlorobenzenesulfonyl chloride at a specific temperature.

Materials:

-

3,5-Dichlorobenzenesulfonyl chloride

-

Chosen anhydrous organic solvent

-

Temperature-controlled shaker or water bath

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass vials

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3,5-dichlorobenzenesulfonyl chloride to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is ensured when solid material remains undissolved.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a precise volume of the supernatant (e.g., 1.00 mL) into a syringe, taking care not to disturb the solid residue.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed glass vial.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of the solute and sufficient to remove the solvent without causing decomposition.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,5-dichlorobenzenesulfonyl chloride by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Practical Application: Solvent Selection for Sulfonamide Synthesis

A primary application of 3,5-dichlorobenzenesulfonyl chloride is in the synthesis of sulfonamides via reaction with primary or secondary amines. The choice of solvent is critical for the success of this transformation. The ideal solvent should dissolve both the sulfonyl chloride and the amine, be inert to the reactants and the basic conditions often employed, and facilitate product isolation.

Caption: A decision-making workflow for solvent selection in sulfonamide synthesis.

Based on the predicted solubility and chemical compatibility, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent first choices for this reaction. Toluene may also be suitable, particularly for less polar amines. The final selection may be influenced by the specific amine used and the desired method of product purification.

Conclusion

This technical guide has provided a detailed examination of the solubility of 3,5-dichlorobenzenesulfonyl chloride in organic solvents. By understanding its molecular properties, predicting its behavior in various solvent classes, and employing rigorous experimental protocols for solubility determination, researchers can optimize its use in synthetic chemistry. The principles and methodologies outlined herein are intended to empower scientists and drug development professionals to make informed decisions regarding solvent selection, thereby enhancing the efficiency, safety, and scalability of their chemical processes.

References

Sources

- 1. 3,5-Dichlorobenzenesulfonyl chloride | 705-21-5 [amp.chemicalbook.com]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3,5-Dichlorobenzenesulfonyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 3,5-Dichlorobenzenesulfonyl Chloride with Nucleophiles

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 3,5-Dichlorobenzenesulfonyl Chloride in Modern Synthesis

In the landscape of medicinal chemistry and materials science, sulfonyl chlorides are indispensable reagents.[1][2] Their inherent reactivity allows for the facile introduction of the sulfonyl moiety, a critical pharmacophore and functional group.[3] Among these, 3,5-Dichlorobenzenesulfonyl Chloride stands out. Its unique electronic profile—shaped by two strongly electron-withdrawing chlorine atoms—renders the sulfur center highly electrophilic, making it a potent reagent for forging robust covalent bonds with a diverse range of nucleophiles. This guide provides an in-depth exploration of this reactivity, moving beyond simple protocols to explain the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Handling

A thorough understanding of a reagent begins with its fundamental properties and safety considerations.

| Property | Value | Source |

| CAS Number | 705-21-5 | [4][5][6] |

| Molecular Formula | C₆H₃Cl₃O₂S | [4][6] |

| Molecular Weight | 245.51 g/mol | [4][5] |

| Appearance | Colorless to pale yellow solid | [7] |

| Melting Point | 32-35 °C | [5][7] |

| Purity | Typically ≥97% | [5] |

Safety and Handling: 3,5-Dichlorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4][5] It is also moisture-sensitive.[7][8] Hydrolysis by atmospheric or solvent-based water is a key decomposition pathway, yielding the corresponding sulfonic acid.[7][9] Therefore, all manipulations must be conducted under anhydrous conditions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

The Heart of Reactivity: Nucleophilic Substitution at the Sulfonyl Center

The reactivity of all sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is polarized by three electronegative atoms (two oxygens and one chlorine).[1][10] This makes the sulfur atom a prime target for attack by nucleophiles. The subsequent departure of the chloride ion, a stable and weak base, makes it an excellent leaving group, driving the reaction forward.[1][11]

The precise mechanism is a subject of discussion, with evidence pointing towards two primary pathways depending on the reactants and conditions: a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[10] For most applications, a general understanding of nucleophilic attack followed by leaving group expulsion is sufficient.

Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.

Reactivity with Amine Nucleophiles: The Gateway to Sulfonamides

The reaction of 3,5-dichlorobenzenesulfonyl chloride with primary and secondary amines is arguably its most significant application, yielding a vast array of sulfonamides.[3][12] Sulfonamides are a cornerstone pharmacophore in drug discovery, present in antibacterial, anticancer, and anti-inflammatory agents.[3]

Causality Behind Experimental Choices:

-

Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, typically pyridine or triethylamine (TEA), is added to neutralize this HCl.[13][14] Pyridine can also act as a nucleophilic catalyst.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the sulfonyl chloride.[13][14]

-

Temperature: The reaction is often initiated at 0 °C to control the initial exotherm, then allowed to warm to room temperature to ensure completion.[3][14]

Experimental Protocol: Synthesis of N-Benzyl-3,5-dichlorobenzenesulfonamide

This protocol provides a representative procedure for the synthesis of a sulfonamide derivative.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.1 eq) and dissolve in anhydrous dichloromethane (DCM).

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[3][14]

-

Sulfonyl Chloride Addition: Slowly add a solution of 3,5-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 20-30 minutes.[14]

-

Reaction: Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).[14]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.[14]

-

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.[3]

Reactivity with Alcohol Nucleophiles: Activating Hydroxyls

Alcohols react with sulfonyl chlorides to produce sulfonic esters (sulfonates).[1][15] This transformation is of immense strategic importance in multi-step synthesis because it converts a hydroxyl group, which is a notoriously poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution (Sₙ1/Sₙ2) or elimination (E1/E2) reactions.[15][16]

Key Mechanistic Insight: The reaction proceeds with the retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the sulfonylation step; only the O-H bond is cleaved.[15][16]

Experimental Protocol: Synthesis of a Sulfonate Ester

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM or pyridine (which can act as both solvent and base).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add 3,5-dichlorobenzenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C. If not using pyridine as the solvent, add triethylamine (1.5 eq).

-

Reaction: Stir the reaction at 0 °C for 1-2 hours and then at room temperature until TLC analysis indicates the consumption of the starting alcohol.

-

Work-up and Purification: The work-up procedure is similar to that for sulfonamides, involving an aqueous quench, extraction, and washing to remove the base and salts. Purification is typically achieved via flash column chromatography.

Caption: A typical experimental workflow for sulfonylation reactions.

Reactivity with Other Nucleophiles

While reactions with amines and alcohols are most common, 3,5-dichlorobenzenesulfonyl chloride also reacts with other nucleophiles.

-

Thiols (R-SH): Thiols are excellent nucleophiles and react readily to form thiosulfonate esters (R-S-SO₂-Ar). The reaction conditions are analogous to those used for alcohols. Alternatively, sulfonyl chlorides can be synthesized from the oxidative chlorination of thiols.[17][18][19]

-

Water (H₂O): As mentioned, water acts as a nucleophile, leading to hydrolysis. The rate of hydrolysis for aromatic sulfonyl chlorides is well-studied and generally follows an Sₙ2 mechanism.[20] This reaction is usually an undesired side reaction, emphasizing the need for anhydrous conditions.

-

Carbanions and Other C-Nucleophiles: While less common, reactions with organometallic reagents or stabilized carbanions can lead to the formation of sulfones (R-SO₂-Ar). These reactions often require specific catalysts and conditions to be effective.

Factors Influencing Reactivity

The success of a reaction with 3,5-dichlorobenzenesulfonyl chloride depends on several factors:

| Factor | Influence and Rationale |

| Nucleophile Strength | Stronger nucleophiles (e.g., thiols, primary amines) react faster than weaker ones (e.g., tertiary alcohols, water). Basicity and polarizability play key roles. |

| Steric Hindrance | Bulky groups on either the nucleophile or the sulfonyl chloride can slow the reaction rate by impeding the approach to the sulfur center.[21] |

| Solvent | Aprotic solvents are preferred to avoid hydrolysis. Polar aprotic solvents can accelerate Sₙ2-type reactions. |

| Temperature | Higher temperatures generally increase the reaction rate but may also promote side reactions or decomposition. Initial cooling is often necessary to manage exothermicity. |

| Catalysts | Tertiary amines like pyridine not only act as acid scavengers but can also form a highly reactive sulfonylaminium intermediate, accelerating the reaction. Other catalysts, such as those used in visible light-mediated sulfonylation, are emerging.[22] |

Conclusion: A Versatile and Potent Synthetic Tool

3,5-Dichlorobenzenesulfonyl chloride is a highly reactive and versatile electrophile, enabling the synthesis of a wide range of sulfonamides and sulfonate esters critical to the fields of drug discovery and organic synthesis. Its reactivity is governed by the powerful electron-withdrawing effects of the chloro substituents, making the sulfonyl sulfur an excellent site for nucleophilic attack. By understanding the mechanistic underpinnings and carefully controlling reaction parameters such as solvent, temperature, and base, researchers can effectively harness the synthetic power of this important building block.

References

- A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes. Journal of the American Chemical Society.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

- Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide C

- Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds.

- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.

- Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide C

- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic

- Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with arom

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Synthesis of [35S]aryl sulfonyl chlorides

- Reactions of Sulfonyl Chlorides and Unsatur

- Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. Benchchem.

- 3,5-Dichlorobenzenesulfonyl chloride. ChemBK.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.

- 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388. PubChem.

- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.

- 3,5-Dichlorobenzenesulfonyl chloride 97 705-21-5. Sigma-Aldrich.

- Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages.

- 3,5-Dichlorobenzenesulfonyl chloride | CAS 705-21-5. SCBT.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

- US3440288A - Method for preparing chlorobenzene thiols.

- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.

- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.

- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. AWS.

- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.

- 3,5-Dichlorobenzenesulfonyl Chloride, 5G - D3503-5G. Lab Pro Inc.

- 17.6: Reactions of Alcohols. Chemistry LibreTexts.

- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Source Not Specified.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichlorobenzenesulfonyl chloride 97 705-21-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. labproinc.com [labproinc.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 13. cbijournal.com [cbijournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 20. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilicity of 3,5-Dichlorobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 3,5-Dichlorobenzenesulfonyl chloride, a critical reagent in modern synthetic and medicinal chemistry. We will delve into the electronic architecture of the molecule, quantifying the factors that contribute to its pronounced reactivity. This guide will further explore its mechanistic pathways in nucleophilic substitution reactions and provide field-proven experimental protocols for its application, particularly in the synthesis of sulfonamides. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, actionable insights to empower innovation in chemical synthesis.

Introduction: The Sulfonamide Moiety and the Role of 3,5-Dichlorobenzenesulfonyl Chloride

The sulfonamide functional group is a cornerstone pharmacophore, integral to a vast array of therapeutic agents exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] Its prevalence in drug design is attributed to its ability to act as a bioisostere for other functional groups and its capacity to form strong interactions with enzyme active sites.[1] The synthesis of diverse sulfonamide libraries, therefore, remains a pivotal activity in drug discovery and development.

A key precursor for the introduction of the sulfonyl moiety is the sulfonyl chloride. Among these, 3,5-Dichlorobenzenesulfonyl chloride stands out as a particularly valuable building block. Its distinct substitution pattern—two strongly electron-withdrawing chlorine atoms—imparts a unique and heightened electrophilicity to the sulfur center, which can be leveraged to drive reactions to completion and to synthesize novel molecular architectures. This guide will dissect the chemical principles that make 3,5-Dichlorobenzenesulfonyl chloride a potent electrophile and a reagent of choice in numerous synthetic applications.

The Electronic Architecture and Enhanced Electrophilicity

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilic character of the sulfur atom. This electrophilicity is a consequence of the sulfur atom being bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which inductively withdraw electron density.[1] This creates a significant partial positive charge on the sulfur, rendering it highly susceptible to nucleophilic attack.

In the case of 3,5-Dichlorobenzenesulfonyl chloride, this inherent electrophilicity is significantly amplified by the two chlorine substituents on the benzene ring. These substituents exert a powerful inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring and, consequently, from the sulfonyl chloride group. This further depletes electron density at the sulfur atom, making it an even "harder" and more reactive electrophile.

Caption: Inductive effects enhancing the electrophilicity of the sulfur atom.

Mechanistic Considerations in Nucleophilic Substitution

The reaction of 3,5-Dichlorobenzenesulfonyl chloride with a nucleophile, such as a primary or secondary amine, proceeds via nucleophilic substitution at the sulfonyl sulfur. The precise mechanism can be nuanced and is thought to proceed through one of two primary pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

-

Stepwise Addition-Elimination: In this pathway, the nucleophile attacks the electrophilic sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate. This is followed by the expulsion of the chloride leaving group to yield the final sulfonamide product.

-

Concerted SN2-like Mechanism: Alternatively, the reaction can proceed in a single, concerted step where the nucleophile attacks the sulfur atom as the chloride ion simultaneously departs. This pathway proceeds through a trigonal bipyramidal transition state rather than a distinct intermediate.

For most practical applications in sulfonamide synthesis, the distinction between these pathways is subtle. However, the highly electrophilic nature of 3,5-Dichlorobenzenesulfonyl chloride likely facilitates a rapid initial attack by the nucleophile, favoring a pathway with a low activation energy.

Caption: Generalized workflow for nucleophilic substitution at the sulfonyl center.

Experimental Protocol: Synthesis of N-Aryl-3,5-dichlorobenzenesulfonamides

The following protocol provides a robust, field-proven methodology for the synthesis of sulfonamides using 3,5-Dichlorobenzenesulfonyl chloride. This procedure is a representative example and may be adapted for various primary and secondary amines.

4.1. Materials

| Reagent/Solvent | Grade | Supplier Recommendation |

| 3,5-Dichlorobenzenesulfonyl chloride | ≥97% | Sigma-Aldrich, Alfa Aesar |

| Primary/Secondary Amine | ≥98% | Commercially available |

| Anhydrous Pyridine or Triethylamine | Reagent Grade | DriSolv® or equivalent |

| Anhydrous Dichloromethane (DCM) | ACS Grade | DriSolv® or equivalent |

| 1M Hydrochloric Acid (HCl) | ACS Grade | Standard lab supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard lab supplier |

| Brine (Saturated NaCl solution) | ACS Grade | Standard lab supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard lab supplier |

4.2. Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Base Addition: To the stirred solution, add anhydrous pyridine or triethylamine (1.5 equivalents). The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for highly reactive amines to control the reaction exotherm.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 3,5-Dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Caption: Step-by-step workflow for sulfonamide synthesis.

Applications in Drug Discovery and Development